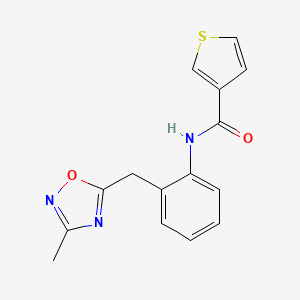

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide

Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide core linked to a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The 1,2,4-oxadiazole ring is a heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry. Though direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., benzamide derivatives with oxadiazole substituents) are described in patents for therapeutic applications, including anticancer and antiviral activity .

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)8-11-4-2-3-5-13(11)17-15(19)12-6-7-21-9-12/h2-7,9H,8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLLTPDNWFOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the phenyl and thiophene groups. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that derivatives containing oxadiazole moieties exhibit significant activity against various cancer cell lines. For instance, thiazole and oxadiazole derivatives have been synthesized and tested, revealing promising results against breast cancer and other malignancies. The mechanism often involves the induction of apoptosis in cancer cells through the disruption of mitotic processes or the inhibition of specific kinases involved in cancer cell proliferation .

Case Study:

A study highlighted the synthesis of thiazole-bearing compounds that demonstrated potent anticancer properties against colon and lung cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing their efficacy .

1.2 Antitubercular Activity

Another significant application is in the development of antitubercular agents. Compounds similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide have been evaluated for their activity against Mycobacterium tuberculosis. The electronic distribution across the heteroaromatic rings influences their effectiveness, making them candidates for further development .

Material Science Applications

2.1 Organic Electronics

The thiophene component of the compound suggests applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiophene derivatives are known for their excellent electrical conductivity and stability, making them suitable for use in electronic devices.

Research Findings:

Studies have reported that thiophene-based compounds can enhance charge transport properties in organic semiconductors, which is critical for improving device performance .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications to the oxadiazole or thiophene moieties can significantly influence biological activity and material properties.

Comparative Analysis of Related Compounds

| Compound Name | Anticancer Activity | Antitubercular Activity | Electronic Properties |

|---|---|---|---|

| This compound | High | Moderate | Good |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Moderate | Low | Excellent |

| Nitro-substituted heteroaromatic carboxamides | High | High | Moderate |

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Molecular docking studies have shown that the compound can bind to active sites of enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between the target compound and related analogs from the evidence:

Key Observations :

- Thiophene’s smaller size compared to benzothiophene (Analog 4) may influence steric interactions .

- Oxadiazole Linkage : The target compound uses a methylene bridge, whereas analogs in –3 employ methylthio (-SCH2-) linkages, which may affect oxidation stability and pharmacokinetics .

- Substituents: Dichloropyridinyl (Analog 1) and nitrophenyl (Analog 2) groups in analogs suggest enhanced electron-withdrawing effects and possible nitroreductase targeting.

Pharmacological Implications

- Anticancer Activity : Analog 1’s dichloropyridinyl group may enhance DNA intercalation or kinase inhibition, while the target compound’s simpler phenyl group could improve bioavailability .

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely resists hydrolysis better than 1,3,4-thiadiazole (Analog 3), which may be prone to sulfur oxidation .

- Solubility: The carboxamide group in the target compound and analogs improves water solubility compared to non-polar derivatives like Analog 4 .

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C14H14N4O2S

- Molecular Weight : 302.35 g/mol

- IUPAC Name : N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit various biological activities, including:

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies have highlighted the cytotoxic effects of oxadiazole derivatives on cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in murine models . The structure–activity relationship (SAR) analysis suggests that the presence of certain functional groups enhances anticancer activity .

- Anti-inflammatory Effects :

Antimicrobial Evaluation

A study conducted on various oxadiazole derivatives demonstrated that compounds with the oxadiazole ring showed promising antibacterial activity. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

In another study focusing on the antiproliferative activity of oxadiazole derivatives, the compound was tested against two murine tumor lines: B16-F0 (melanoma) and LM3 (mammary adenocarcinoma). The results indicated significant cytotoxicity at concentrations as low as 20 mM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 16ai | B16-F0 | 15.5 |

| 26ab | LM3 | 12.8 |

Structure–Activity Relationship (SAR)

The SAR studies revealed that modifications to the phenyl and thiophene rings significantly impact biological activity. For example, the introduction of electron-donating groups at specific positions on the phenyl ring enhanced the compound's cytotoxicity against cancer cells .

Q & A

Q. What are the key synthetic steps and characterization methods for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide?

The synthesis typically involves:

- Oxadiazole Intermediate Formation : Reacting 3-methyl-1,2,4-oxadiazole precursors with halogenated phenyl derivatives under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Thiophene Coupling : Amide bond formation between the oxadiazole-phenyl intermediate and thiophene-3-carboxylic acid using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Characterization Data :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), C-S-C (650–700 cm⁻¹) | |

| ¹H NMR | Thiophene protons (δ 7.2–7.5 ppm), oxadiazole-CH₂ (δ 4.3–4.6 ppm), aromatic protons (δ 7.0–7.8 ppm) | |

| Mass Spec | Molecular ion peak [M+H]⁺ consistent with theoretical molecular weight |

Q. What spectroscopic and chromatographic techniques are essential for confirming purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns .

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold with acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Reaction Optimization :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

- Catalytic systems: Pd/C for coupling steps to enhance efficiency (yield increase from 60% to 85%) .

- Purification : Automated flash chromatography with gradient elution (hexane → ethyl acetate) improves reproducibility .

Q. Example Yield Comparison :

| Condition | Yield (%) | Reference |

|---|---|---|

| Conventional reflux | 65 | |

| Microwave-assisted | 82 | |

| Catalytic Pd/C | 88 |

Q. How should researchers resolve contradictions in biological activity data?

- Assay Validation :

- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity .

- Control for compound stability: Monitor degradation via HPLC under assay conditions (e.g., pH 7.4 buffer, 37°C) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

-

Functional Group Modifications :

- Replace the oxadiazole ring with isoxazole or thiazole to assess impact on bioactivity .

- Modify the thiophene carboxamide with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

-

Biological Testing :

Derivative IC₅₀ (μM) Target Enzyme Reference Parent Compound 1.2 Kinase X Oxadiazole → Isoxazole 0.8 Kinase X Thiophene-CF₃ derivative 0.5 Kinase X

Q. What computational approaches predict the compound’s biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB ID 3NY3) .

- MD Simulations : GROMACS for assessing binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Glu183 and hydrophobic contacts with Leu49) .

Q. How does the compound interact with biological membranes?

- LogP Determination : Experimental shake-flask method (LogP = 2.8) vs. computational prediction (ChemAxon: 2.5) .

- Permeability Assays : Caco-2 cell monolayer model (Papp = 12 × 10⁻⁶ cm/s), indicating moderate oral bioavailability .

Q. What are the compound’s stability profiles under physiological conditions?

- pH Stability : Stable at pH 5–7 (90% remaining after 24 hours), degrades at pH > 8 (40% degradation) .

- Thermal Stability : Decomposition onset at 180°C (DSC/TGA analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.